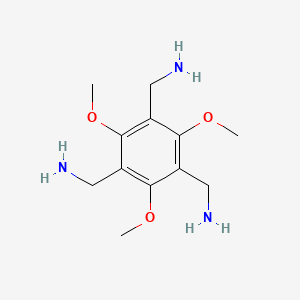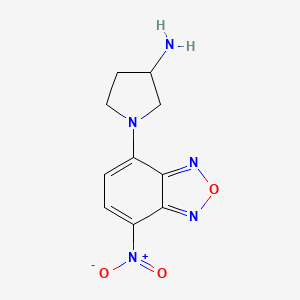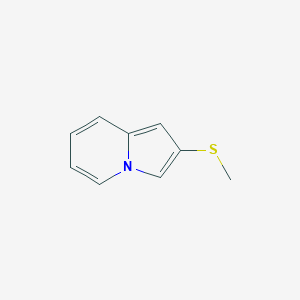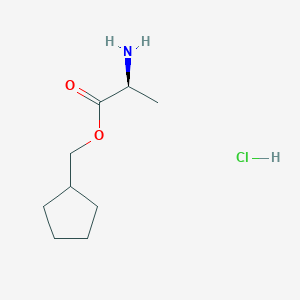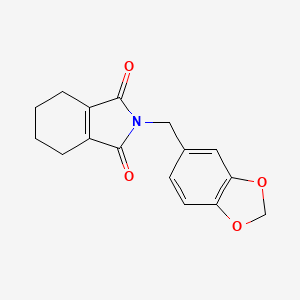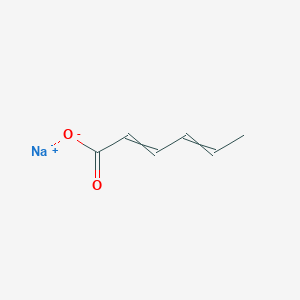
2,4-Hexadienoic acid, sodium salt, (2E,4E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienoic acid, sodium salt, (2E,4E)-, also known as sodium sorbate, is a sodium salt of sorbic acid. It is a white crystalline powder that is odorless or has a slight odor. This compound is widely used as a preservative in the food industry due to its antimicrobial properties .
Preparation Methods
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is typically synthesized by neutralizing sorbic acid with sodium hydroxide or sodium carbonate. The reaction involves the following steps:
Neutralization: Sorbic acid is dissolved in water, and sodium hydroxide or sodium carbonate is added to the solution.
Filtration: The resulting solution is filtered to remove any impurities.
Crystallization: The solution is then evaporated to obtain the crystalline form of 2,4-Hexadienoic acid, sodium salt, (2E,4E)-.
Chemical Reactions Analysis
2,4-Hexadienoic acid, sodium salt, (2E,4E)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other compounds with different properties.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2,4-Hexadienoic acid, sodium salt, (2E,4E)- has numerous scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its antimicrobial properties and its effects on different microorganisms.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as a preservative in pharmaceuticals.
Industry: It is widely used as a preservative in the food industry to prevent the growth of mold, yeast, and fungi
Mechanism of Action
The antimicrobial action of 2,4-Hexadienoic acid, sodium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately resulting in cell death. The compound also affects mitochondrial function by decreasing electron flow from substrate dehydrogenases to ubiquinone, leading to increased free electron leakage and the production of superoxide .
Comparison with Similar Compounds
2,4-Hexadienoic acid, sodium salt, (2E,4E)- is similar to other sorbate salts, such as potassium sorbate and calcium sorbate. it has unique properties that make it particularly effective as a preservative. Some similar compounds include:
Potassium sorbate: Another widely used preservative with similar antimicrobial properties.
Calcium sorbate: Less commonly used but also effective as a preservative.
Sorbic acid: The parent compound of these salts, used in various applications .
These compounds share similar chemical structures and properties but differ in their solubility, stability, and specific applications.
Properties
Molecular Formula |
C6H7NaO2 |
|---|---|
Molecular Weight |
134.11 g/mol |
IUPAC Name |
sodium;hexa-2,4-dienoate |
InChI |
InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
LROWVYNUWKVTCU-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC=CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



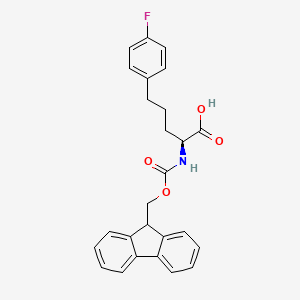
![tert-butyl N-[2-(difluoromethoxy)-5-hydroxypyridin-3-yl]-N-methylcarbamate](/img/structure/B12506584.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12506591.png)
![2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B12506599.png)

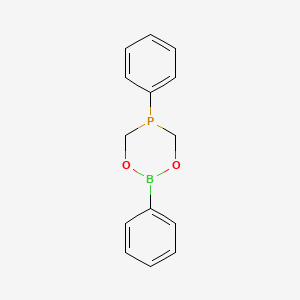
![4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-OL](/img/structure/B12506611.png)

